Phosfolan-methyl
Overview
Description
Synthesis Analysis
Synthesis of related phosphine and phosphonate compounds involves complex reactions including catalysis and cross-coupling reactions. For instance, phosphine gold(I) complexes have been synthesized using bis(trifluoromethanesulfonyl)imidate as a counter-anion, showing potential methodologies that could be applied or adapted for Phosfolan-methyl synthesis due to the phosphine involvement (Mézailles, Ricard, & Gagosz, 2005). Another study highlighted the Pd-catalyzed cross-coupling reaction of anilinium hypophosphite for synthesizing p-aminophenyl aryl H-phosphinic acids and esters, which could offer insights into phosphorus-based compound synthesis strategies (Yang & Coward, 2007).
Molecular Structure Analysis
While specific studies on Phosfolan-methyl's molecular structure are not found, the structural analysis of phosphine and phosphonate analogs may provide valuable insights. Phosphine-catalyzed reactions, for example, play a crucial role in the formation of complex molecular structures, demonstrating the versatility and reactivity of phosphorus-containing compounds in creating diverse molecular architectures (Zhu, Lan, & Kwon, 2003).
Chemical Reactions and Properties
The chemical reactions involving phosphine and phosphonate derivatives often result in the formation of complex structures with significant biological and chemical properties. For instance, the phosphine-catalyzed annulation processes have been employed to synthesize highly functionalized compounds, indicating the potential chemical reactivity and versatility of Phosfolan-methyl related structures (Huang et al., 2017).
Scientific Research Applications
Biosynthesis of Natural Products : Phosfolan-methyl plays a role in the biosynthesis of natural products like fosfomycin, phosphinothricin, and FR-900098, which are important in medicine and agriculture (Metcalf & van der Donk, 2009).
Inhibition of Acetylcholinesterase : Phosfolan and mephosfolan sulfoxides and sulfones may be used as models for studying the inhibition of acetylcholinesterase, a key enzyme in nerve signal transmission, and have implications for understanding detoxification and tissue binding processes (Gorder et al., 1985).
Herbicide Application : Dichlofop-methyl, related to phosfolan-methyl, is used as a selective herbicide for controlling wild oats in wheat, affecting plant growth processes (Shimabukuro et al., 1978).
Biotechnological Production : The enzyme PfOMT3, which catalyzes the methylation of flavonoids, can be useful in the biotechnological production of natural products. This has implications for the industrial synthesis of compounds related to phosfolan-methyl (Park et al., 2020).
Agriculture and Pest Control : Phosfolan-methyl is widely used as an organophosphate pesticide in agriculture, horticulture, and pest control, and also finds applications in plastic making, flame retardants, and household uses (Sidhu et al., 2019).
Effects on Nucleic Acid Metabolism : Phosfolan-methyl treatment in plants like Pisum sativum can result in changes in nucleic acid metabolism, affecting growth and metabolic processes (Brook et al., 1967).
Toxicological Studies : Phosfolan-methyl has been studied for its toxicological effects, including its impact on the kidneys and other organs in animal models (El-Sayyad et al., 1993).
Safety And Hazards
properties
IUPAC Name |
N-dimethoxyphosphoryl-1,3-dithiolan-2-imine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NO3PS2/c1-8-10(7,9-2)6-5-11-3-4-12-5/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXVDJFKMQCYFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(N=C1SCCS1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NO3PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199211 | |
Record name | Dimethyl 1,3-dithiolan-2-ylidenephosphoramidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phosfolan-methyl | |
CAS RN |
5120-23-0 | |
Record name | Phosfolan-methyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5120-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosfolan-methyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005120230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl 1,3-dithiolan-2-ylidenephosphoramidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHOSFOLAN-METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/077FAY08PY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.